molecular formula C18H14ClFN2O2 B4524243 2-(2-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

2-(2-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4524243
M. Wt: 344.8 g/mol
InChI Key: XFERKHCESIWZQH-UHFFFAOYSA-N
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Description

2-(2-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by the presence of a pyridazinone core substituted with a 2-chlorobenzyl group and a 2-fluoro-4-methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2-chlorobenzyl and 2-fluoro-4-methoxyphenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of suitable leaving groups and catalysts to facilitate the substitution.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield, purity, and cost-effectiveness. Common industrial techniques include:

    Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.

    Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.

    Catalysts: Palladium, platinum, and other transition metal catalysts can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(2-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases and conditions.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and triggering downstream effects.

    Signal Transduction: The compound may influence signal transduction pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorobenzyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one: Lacks the methoxy group, which may result in different biological activities.

    2-(2-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one: Lacks the fluoro group, potentially altering its chemical reactivity and biological properties.

    2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one: Lacks both the fluoro and methoxy groups, which may significantly impact its overall properties.

Uniqueness

2-(2-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is unique due to the presence of both the fluoro and methoxy groups, which can influence its chemical reactivity, biological activities, and potential applications. These substituents may enhance its interactions with molecular targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c1-24-13-6-7-14(16(20)10-13)17-8-9-18(23)22(21-17)11-12-4-2-3-5-15(12)19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFERKHCESIWZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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